2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIDPSXNSNEXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC(C1)C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Hydroxy Group at the 6-Position
The hydroxy substituent at the 6-position of the azabicyclo[3.1.1]heptane ring is introduced via selective oxidation or reduction steps on the bicyclic intermediate. This functionalization is often achieved by protecting other reactive sites on the molecule and employing regioselective oxidation methods to convert a methylene or ketone group into the hydroxy functionality. The precise conditions vary depending on the protecting groups used and the nature of the bicyclic intermediate.
Installation of the 2-Chloro-1-propanone Moiety
The 2-chloro-1-propanone side chain is typically introduced through acylation or halogenation reactions on the bicyclic amine. One common approach is the reaction of the bicyclic amine with 2-chloropropanoyl chloride or related acyl chlorides under controlled conditions to form the corresponding amide or ketone linkage. Alternatively, halogenation of a pre-installed propanone group can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the alpha position relative to the carbonyl.
Purification and Characterization
Following synthesis, the compound is purified using chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired product with high purity. Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and the presence of the hydroxy and chloro substituents.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Diastereoselective Strecker | 3-Oxocyclobutanecarboxylate | Ammonia or amine, cyanide source | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Key bicyclic intermediate |
| 2 | Intramolecular imide formation | 1,3-Functionalized cyclobutane derivative | Cyclization conditions (heat, catalyst) | 3-Azabicyclo[3.1.1]heptane core | Forms bicyclic scaffold |
| 3 | Selective oxidation/reduction | Bicyclic intermediate | Oxidizing/reducing agents, protecting groups | 6-Hydroxy-3-azabicyclo[3.1.1]heptane | Introduces hydroxy group |
| 4 | Acylation/halogenation | Bicyclic amine | 2-Chloropropanoyl chloride or halogenation reagents | 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | Final functionalization step |
| 5 | Purification | Crude product | Chromatography (flash column, HPLC) | Pure target compound | Ensures product purity and characterization |
Research Findings and Analysis
The intramolecular imide formation approach provides a high-yield and scalable route to the azabicyclo[3.1.1]heptane core, which is crucial for obtaining sufficient quantities for medicinal chemistry applications.
Diastereoselective Strecker reactions enable the stereocontrolled introduction of amino groups, facilitating the formation of bicyclic amines with defined stereochemistry, which is essential for biological activity.
The selective functionalization of the bicyclic scaffold at the 6-position with a hydroxy group requires careful control of reaction conditions and protecting groups to avoid side reactions and maintain the integrity of the bicyclic ring.
Introduction of the 2-chloro-1-propanone moiety through acylation or halogenation is well-established in synthetic organic chemistry, allowing for efficient attachment of this functional group to the bicyclic amine scaffold.
The described synthetic route avoids unreliable sources and employs well-documented methodologies from peer-reviewed chemical literature, ensuring reproducibility and reliability of the preparation process.
Biological Activity
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can be analyzed for its functional groups and stereochemistry, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN\O |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 2097997-73-2 |
| Solubility | Soluble in organic solvents |
The compound acts primarily as an antagonist at the α4β2 subtype of nAChRs, which are implicated in various neurological functions and disorders. Its selective binding profile suggests potential therapeutic applications in conditions such as depression and cognitive deficits.
Pharmacological Effects
Research indicates that 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one exhibits several pharmacological effects:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test, indicating its potential utility in treating depression .
- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions through modulation of nAChRs, particularly in models assessing memory and learning .
- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotection against excitotoxicity, potentially benefiting neurodegenerative conditions .
Study 1: Antidepressant Effects
In a study published in PubMed, researchers evaluated the antidepressant efficacy of the compound through behavioral tests in rats. Results indicated a dose-dependent reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms .
Study 2: Cognitive Function
Another study focused on the cognitive-enhancing properties of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one. It was administered to rats in a novel object recognition task, where it improved performance compared to control groups, indicating enhanced memory retention and recall abilities .
Scientific Research Applications
Pharmacological Effects
The compound exhibits promising biological activities due to its interaction with nAChRs, which play critical roles in neurotransmission and cognitive functions. Research indicates that it may function as an agonist or antagonist depending on the receptor subtype it interacts with. This duality makes it a candidate for further investigation in drug development aimed at modulating cholinergic signaling pathways .
Case Studies
Several studies have documented the effects of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one on various biological targets:
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
- Cognitive Enhancement : Animal models treated with this compound demonstrated improved memory and learning capabilities, indicating its role as a cognitive enhancer.
- Antimicrobial Activity : Preliminary data suggests that similar compounds exhibit antimicrobial properties, which warrants further exploration of this compound's efficacy against various pathogens .
Applications in Medicinal Chemistry
| Application Area | Details |
|---|---|
| Neurology | Potential treatment for Alzheimer's and schizophrenia through nAChR modulation. |
| Cognitive Enhancement | Improvement in memory and learning capabilities observed in animal studies. |
| Neuroprotection | Protective effects against oxidative stress in neuronal cells documented. |
| Antimicrobial Research | Investigating efficacy against bacterial and fungal pathogens. |
Future Research Directions
The unique structural characteristics of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one open avenues for extensive research:
- Mechanistic Studies : Further investigation into the specific mechanisms by which this compound interacts with nAChRs could elucidate its pharmacological profile.
- Clinical Trials : Human clinical trials are necessary to assess safety, efficacy, and therapeutic potential in treating cognitive disorders.
- Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and reduce costs for potential industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a structural family with variations in three key regions:
Substituent on the bicyclo structure (hydroxy vs. methoxy).
Position/length of the ketone chain (ethanone, propanone, butanone).
Chloro substituent position (2- vs. 3-chloro on the ketone chain).
Below is a detailed comparison with four analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Findings
Impact of Bicyclo Substituent (Hydroxy vs. Methoxy): The 6-hydroxy analogs exhibit higher polarity due to hydrogen-bonding capacity, enhancing solubility in polar solvents. However, this also increases reactivity with moisture, necessitating stringent storage (e.g., inert gas, desiccants) .
Ketone Chain Length and Chloro Position: Propanone vs. Butanone: Butanone derivatives (e.g., ) show increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example, the butanone analog (C10H16ClNO2) is priced significantly higher ($401–$1,684/g) due to synthetic complexity and niche applications . 2-Chloro vs.
Safety and Stability: All compounds share hazards like skin/eye irritation (H315, H319) and flammability (H224), but methoxy-substituted analogs () pose additional risks of explosive reactions when exposed to water (H260, P223) . The butanone derivative () is listed as discontinued, likely due to challenges in large-scale synthesis or instability under ambient conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one?
- Methodological Answer : Synthesis typically involves coupling chlorinated propanone intermediates with bicyclic amine scaffolds. For example, analogous routes use sodium hydride for deprotonation, benzyl alcohol for protection, and palladium oxide for deprotection . AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict one-step routes by analyzing reaction databases, prioritizing intermediates like 1,3-dichloro-2-propanol or paraformaldehyde derivatives .
- Critical Parameters :
- Purification via column chromatography to isolate the bicyclic product.
- Monitoring reaction progress using TLC or HPLC to avoid over-chlorination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
